molecular formula C24H30N2O4 B1139302 Ivacaftor hydrate

Ivacaftor hydrate

Cat. No.: B1139302
M. Wt: 410.5 g/mol
InChI Key: MYELKYHBCRDZNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

VX-770 hydrate, also known as Ivacaftor hydrate, is an orally bioavailable potentiator of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. It is primarily used in the treatment of cystic fibrosis, a genetic disorder that affects the lungs and other organs. VX-770 hydrate enhances the function of defective CFTR proteins, thereby improving chloride ion transport across cell membranes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of VX-770 hydrate involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to introduce the necessary pharmacophores. The final step involves the hydration of the compound to form VX-770 hydrate .

Industrial Production Methods

Industrial production of VX-770 hydrate follows a similar synthetic route but is optimized for large-scale production. This involves the use of high-yielding reactions, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

VX-770 hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of VX-770 hydrate, which may have different pharmacological properties and potential therapeutic applications .

Scientific Research Applications

VX-770 hydrate has a wide range of scientific research applications, including:

Mechanism of Action

VX-770 hydrate exerts its effects by binding to the CFTR protein and increasing its open probability. This enhances chloride ion transport across cell membranes, thereby improving the hydration and clearance of mucus in the lungs. The compound interacts with specific sites on the CFTR protein, promoting its proper folding and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of VX-770 Hydrate

VX-770 hydrate is unique in its ability to potentiate CFTR function by promoting both ATP-dependent and ATP-independent gating. This dual mechanism of action distinguishes it from other CFTR modulators, making it a valuable therapeutic agent for cystic fibrosis .

Properties

IUPAC Name

N-(2,4-ditert-butyl-5-hydroxyphenyl)-4-oxo-1H-quinoline-3-carboxamide;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O3.H2O/c1-23(2,3)16-11-17(24(4,5)6)20(27)12-19(16)26-22(29)15-13-25-18-10-8-7-9-14(18)21(15)28;/h7-13,27H,1-6H3,(H,25,28)(H,26,29);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYELKYHBCRDZNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1NC(=O)C2=CNC3=CC=CC=C3C2=O)O)C(C)(C)C.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.